molecular formula C7H13N2+ B15061266 1-Propyl-3-methylimidazolium hexafluorophosphate CAS No. 80432-06-0

1-Propyl-3-methylimidazolium hexafluorophosphate

Cat. No.: B15061266
CAS No.: 80432-06-0
M. Wt: 125.19 g/mol
InChI Key: WVDDUSFOSWWJJH-UHFFFAOYSA-N
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Description

1-Propyl-3-methylimidazolium hexafluorophosphate is an ionic liquid with the chemical formula C₇H₁₃F₆N₂P. It is part of the imidazolium-based ionic liquids family, known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These properties make them suitable for various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-3-methylimidazolium hexafluorophosphate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylimidazole with 1-bromopropane to form 1-propyl-3-methylimidazolium bromide. This intermediate is then reacted with hexafluorophosphoric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various substituted imidazolium compounds .

Scientific Research Applications

1-Propyl-3-methylimidazolium hexafluorophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-propyl-3-methylimidazolium hexafluorophosphate exerts its effects involves its ionic nature. The imidazolium cation interacts with various molecular targets, facilitating reactions and stabilizing intermediates. The hexafluorophosphate anion contributes to the compound’s stability and solvation properties. These interactions enable the compound to act as an effective solvent, catalyst, and stabilizing agent in various applications .

Comparison with Similar Compounds

  • 1-Ethyl-3-methylimidazolium hexafluorophosphate
  • 1-Butyl-3-methylimidazolium hexafluorophosphate
  • 1-Hexyl-3-methylimidazolium hexafluorophosphate

Comparison: 1-Propyl-3-methylimidazolium hexafluorophosphate is unique due to its specific alkyl chain length, which influences its solvation properties and thermal stability. Compared to 1-ethyl-3-methylimidazolium hexafluorophosphate, it has a slightly higher thermal stability. In contrast, 1-butyl-3-methylimidazolium hexafluorophosphate and 1-hexyl-3-methylimidazolium hexafluorophosphate have longer alkyl chains, affecting their viscosity and solvation abilities .

Properties

CAS No.

80432-06-0

Molecular Formula

C7H13N2+

Molecular Weight

125.19 g/mol

IUPAC Name

1-methyl-3-propylimidazol-1-ium

InChI

InChI=1S/C7H13N2/c1-3-4-9-6-5-8(2)7-9/h5-7H,3-4H2,1-2H3/q+1

InChI Key

WVDDUSFOSWWJJH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C[N+](=C1)C

Origin of Product

United States

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